Coplanar Geometry vs. 1-Phenyl Regioisomer
2-Phenyl-2H-1,2,3-triazole-4-carboxylic acid exhibits a near-coplanar arrangement between the triazole and phenyl rings (dihedral angle 4.72°) in the solid state, as determined by single-crystal X-ray diffraction [1]. This conformational preference is a direct consequence of the N2-phenyl substitution pattern; the 1-phenyl regioisomer (1-phenyl-1H-1,2,3-triazole-4-carboxylic acid) and 5-substituted analogs display distinct dihedral preferences due to altered steric and electronic environments, which can affect binding to flat hydrophobic pockets in enzyme active sites. The carboxylic acid groups form classical inversion dimers via O–H···O hydrogen bonds [O···O = 2.6295(17) Å], a feature that can be exploited in co-crystal design [1].
| Evidence Dimension | Triazole–phenyl dihedral angle (solid-state conformation) |
|---|---|
| Target Compound Data | 4.72(6)° (2-phenyl-2H-1,2,3-triazole-4-carboxylic acid) |
| Comparator Or Baseline | 1-Phenyl-1H-1,2,3-triazole-4-carboxylic acid: dihedral angle not reported in identical conditions, but N1-substitution alters torsional profile; class-level inference supported by analogous 2-aryl vs. 1-aryl triazole crystal structures |
| Quantified Difference | 2-Phenyl isomer shows near-coplanarity (<5°); 1-phenyl analogs typically exhibit larger deviations from coplanarity due to different steric constraints |
| Conditions | Single-crystal X-ray diffraction at 295 K; Mo Kα radiation; space group P2₁/c |
Why This Matters
The near-coplanar conformation of the 2-phenyl isomer may confer an advantage in molecular recognition scenarios where a flat, π-stacking-competent scaffold is required, differentiating it from the 1-phenyl regioisomer for specific target engagement.
- [1] Zhang, L.-Y., Tian, L.-J., & Zhang, C.-F. (2007). 2-Phenyl-2H-1,2,3-triazole-4-carboxylic acid. Acta Crystallographica Section E, 63(11), o4415. https://doi.org/10.1107/S1600536807051823 View Source
